5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Description
Properties
IUPAC Name |
5-amino-2-(2-fluorophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-6-3-1-2-4-7(6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTKJQFHICGITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Procedure:
- Hydrazine derivatives (e.g., phenylhydrazine or substituted hydrazines) are refluxed with 3-oxoesters or ketoesters in ethanol or water.
- Acidic or basic catalysts may be employed to facilitate cyclization.
- The reaction generally proceeds under reflux for 3–4 hours, monitored via TLC.
- The product, 5-Amino-3-methyl-1-phenyl-1H-pyrazole derivatives, is purified via recrystallization or chromatography.
Research Findings:
- A study demonstrated the synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole by refluxing phenylhydrazine with ethyl acetoacetate in ethanol, yielding high purity products within 3 hours.
- Variations include substituting phenylhydrazine with substituted hydrazines to introduce different aryl groups, including fluorophenyl groups, which are crucial for the fluorophenyl substitution at position 2.
Azo Coupling and Cyclization of Polyfluoroalkyl Pyrazol-3-ones
An alternative route involves azo coupling reactions of pyrazol-5-ol derivatives with aryldiazonium salts, followed by cyclization to introduce fluorinated aryl groups at the 2-position.
Procedure Highlights:
- Synthesize 2-arylhydrazinylidene-3-oxoesters via azo coupling of pyrazol-5-ol with aryldiazonium chlorides.
- Cyclize these intermediates with hydrazines or hydrazine derivatives to form the fluorinated pyrazol-3-one core.
- The process often employs mild acid or base catalysis, with reaction times ranging from 2 to 4 hours.
Research Data:
- A study reported the synthesis of polyfluoroalkyl-containing pyrazol-3-ones via azo coupling, followed by cyclization, leading to compounds with promising biological activity.
- The method allows for diversification of the fluorophenyl group at position 2, including fluorine substitutions at ortho or para positions.
Catalytic Tandem Knoevenagel-Michael Reaction
This method involves a one-pot multistep process where arylaldehydes react with pyrazolones in the presence of catalysts like ammonium phosphate in aqueous media.
Procedure:
- Mix 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with arylaldehyde in water.
- Add a catalytic amount of ammonium phosphate [(NH4)2HPO4].
- Reflux at 80°C for 2 hours.
- Isolate the product via filtration and recrystallization.
Research Findings:
- The process efficiently yields 4,4'-arylmethylene-bis(3-methyl-5-pyrazolones), which can be further transformed into the target compound by selective functionalization.
- Electron-withdrawing substituents on the aldehyde enhance yields, indicating the reaction’s sensitivity to electronic effects.
Specific Synthesis of 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
In practice, the synthesis of the fluorinated derivative involves the following optimized steps:
- Starting Material: 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
- Reagents: 2-fluorobenzaldehyde, hydrazine hydrate or substituted hydrazines.
- Conditions: Reflux in ethanol or water, with or without catalysts such as acetic acid or catalytic amounts of acids/bases.
- Reaction Time: Approximately 3 hours.
- Yield: Typically ranges from 78% to 98%, depending on substituents and reaction conditions.
Sample Reaction Scheme:
5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one + 2-fluorobenzaldehyde + hydrazine hydrate → this compound
Data Table: Summary of Preparation Methods
| Method | Reagents | Catalyst/Conditions | Reaction Time | Yield Range | Advantages |
|---|---|---|---|---|---|
| Hydrazine + 3-oxoester | Hydrazine, ketoester | Reflux in ethanol/water | 3–4 hours | 78–99% | High yield, straightforward |
| Azo coupling + cyclization | Pyrazol-5-ol, aryldiazonium | Mild acid/base, reflux | 2–4 hours | 70–95% | Structural diversification |
| Tandem Knoevenagel-Michael | Arylaldehyde, pyrazolone | Aqueous, 80°C | 2 hours | 82–92% | Environmentally friendly, high efficiency |
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrazolone ring can be reduced to form corresponding alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazolones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Research has shown that derivatives of pyrazolones, including 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one, exhibit significant antimicrobial properties. For instance, a study demonstrated that certain pyrazolone derivatives displayed potent antibacterial activity against various strains of bacteria, including resistant strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects:
Pyrazolone derivatives have also been investigated for their anti-inflammatory properties. A study highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .
Analgesic Properties:
The analgesic effects of pyrazolone compounds are well-documented. This compound has been evaluated for its pain-relieving properties in animal models, showing efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Material Science Applications
Synthesis of Metal Complexes:
The compound serves as a ligand in the formation of metal complexes. These complexes have been studied for their catalytic properties and potential applications in organic synthesis. For example, metal complexes derived from pyrazolone ligands have shown promise in catalyzing reactions such as C–C bond formation and oxidation reactions .
Polymer Chemistry:
In polymer science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of such compounds can lead to materials with improved resistance to heat and deformation under stress .
Analytical Chemistry Applications
Chromatographic Analysis:
The compound has been utilized as a standard reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its unique spectral characteristics allow for the accurate quantification of pyrazolone derivatives in complex mixtures .
Spectroscopic Studies:
Spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have employed this compound to investigate molecular interactions and conformational changes in various chemical environments .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various pyrazolone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the fluorinated derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than non-fluorinated counterparts, highlighting the importance of fluorine substitution in enhancing biological activity .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays were conducted to assess the anti-inflammatory effects of this compound on lipopolysaccharide-induced macrophages. The compound reduced levels of TNF-alpha and IL-6 cytokines by approximately 50%, demonstrating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Pyrazol-3-one derivatives vary in substituents at positions 2, 4, and 5, which significantly alter their physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Fluorine’s electronegativity reduces lipophilicity (logP ≈ 1.55 for similar compounds) compared to chlorinated analogs (logP > 2) .
- Solubility: The amino group enhances aqueous solubility, whereas methyl or trifluoromethyl groups increase hydrophobicity. For example, TSE-1 (CF₃) is less soluble in polar solvents than the target compound .
Biological Activity
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 193.17 g/mol. The compound features a pyrazole ring substituted with an amino group and a fluorophenyl moiety, which contributes to its reactivity and biological profile.
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A comparative analysis of various pyrazole compounds, including this compound, revealed that certain derivatives possess remarkable inhibitory effects against pathogenic bacteria and fungi.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| This compound | 0.22 - 0.25 | - | Bactericidal |
| Other derivatives (e.g., 4a, 5a) | Varies | Varies | Bactericidal/Fungicidal |
The minimum inhibitory concentration (MIC) values indicate potent activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that this compound could be developed as an effective antimicrobial agent .
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 10 - 15 | Caspase activation |
| HeLa (cervical cancer) | 12 - 18 | Apoptosis induction |
The compound's ability to elevate caspase-3 levels significantly suggests its role as an apoptosis inducer, which is crucial for the development of new anticancer therapies .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in cell models, thereby reducing inflammation.
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives demonstrated that this compound showed significant activity against resistant strains of bacteria. The study highlighted the compound's potential as a lead structure for developing new antibiotics targeting resistant bacterial infections.
Case Study 2: Anticancer Mechanism Investigation
In a separate investigation focusing on breast cancer treatment, researchers explored the mechanism by which this compound induces apoptosis in MCF-7 cells. The results indicated that the compound activates caspase pathways leading to programmed cell death, making it a candidate for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 5-amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one and its derivatives?
- Methodology :
- The compound is synthesized via cyclocondensation reactions starting from hydrazine derivatives and β-keto esters or β-diketones. For example, 5-amino-pyrazol-3-ones can be prepared by reacting substituted hydrazines with fluorophenyl-containing precursors under reflux in ethanol or acetic acid, followed by recrystallization for purification .
- Advanced protocols include Vilsmeier–Haack reactions for introducing formyl groups and Mannich reactions for functionalizing the pyrazolone core with aromatic or heterocyclic substituents .
Q. How is the structure of this compound confirmed experimentally?
- Methodology :
- X-ray crystallography confirms the tautomeric form (e.g., CH-form dominance) and intermolecular hydrogen bonding patterns. For example, the NH₂ and C=O groups form hydrogen bonds with adjacent molecules, stabilizing the crystal lattice .
- Spectroscopic techniques :
- IR spectroscopy identifies carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and NH₂ vibrations at ~3300 cm⁻¹.
- NMR (¹H/¹³C) confirms substituent positions, with characteristic signals for the fluorophenyl ring (δ ~7.0–7.5 ppm) and pyrazolone NH/CH₂ groups .
Q. What are the key physicochemical properties of this compound relevant to material design?
- Data :
- Thermal stability : Decomposition temperatures >250°C, as observed in thermogravimetric analysis (TGA) for structurally similar pyrazolone derivatives .
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water due to the hydrophobic fluorophenyl group .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence the reactivity and biological activity of 5-amino-pyrazol-3-one derivatives?
- Methodology :
- Electron-withdrawing effects : The fluorine atom enhances electrophilicity at the pyrazolone ring, facilitating nucleophilic substitutions. Comparative studies with non-fluorinated analogs show improved binding to biological targets (e.g., kinases, receptors) due to increased dipole interactions .
- Biological assays : Fluorinated derivatives exhibit enhanced antimicrobial and antitumor activities compared to non-fluorinated analogs, as shown in MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half-Maximal Inhibitory Concentration) assays .
Q. What experimental approaches are used to study the coordination chemistry of this compound with metal ions?
- Methodology :
- Synthesis of metal complexes : Reacting the pyrazolone ligand with Zn(II), Cu(II), or Fe(III) salts in ethanol/water mixtures yields binuclear complexes. For example, Zn(II) complexes with pyrazolone ligands show luminescence properties useful in optoelectronic applications .
- Characterization :
- UV-Vis spectroscopy identifies ligand-to-metal charge transfer (LMCT) bands.
- Cyclic voltammetry reveals redox behavior, such as reversible Zn²⁺/Zn⁰ reduction peaks .
Q. How can computational methods complement experimental data in understanding tautomerism and electronic properties?
- Methodology :
- Density Functional Theory (DFT) : Calculates energy differences between tautomeric forms (e.g., CH vs. NH tautomers) and predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- Molecular docking : Simulates interactions with biological targets (e.g., EGFR or VEGFR-2 kinases) to rationalize structure-activity relationships (SAR) observed in vitro .
Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?
- Case Study :
- Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic proton exchange. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to resolve ambiguities .
- Conflicting IR data for NH₂ groups can be clarified by comparing solid-state (KBr pellet) vs. solution-phase spectra .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
